
3-Tert-butoxycarbonylamino cyclopentane boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxycarbonylamino cyclopentane boronic acid is a boronic acid derivative with the molecular formula C10H20BNO4. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. The presence of both boronic acid and tert-butoxycarbonylamino groups makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino cyclopentane boronic acid typically involves the following steps:
Protection of the amine group: The cyclopentane amine is first protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Borylation: The protected amine is then subjected to borylation using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxycarbonylamino cyclopentane boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The tert-butoxycarbonylamino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or ketones.
Deprotection: Free amine.
Applications De Recherche Scientifique
3-Tert-butoxycarbonylamino cyclopentane boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mécanisme D'action
The mechanism of action of 3-Tert-butoxycarbonylamino cyclopentane boronic acid depends on its application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Drug Development: The compound can interact with molecular targets, such as proteases, through its boronic acid group, leading to inhibition of their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
- 3-(Boc-amino)phenylboronic Acid
- 3-(Boc-amino)benzeneboronic Acid
Uniqueness
3-Tert-butoxycarbonylamino cyclopentane boronic acid is unique due to its cyclopentane ring structure, which provides additional steric hindrance and conformational flexibility compared to its phenylboronic acid counterparts. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H21BNO4 |
|---|---|
Poids moléculaire |
230.09 g/mol |
InChI |
InChI=1S/C10H19NO2.BH2O2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;2-1-3/h8H,4-7H2,1-3H3,(H,11,12);2-3H |
Clé InChI |
SSHFSAAORCMCPV-UHFFFAOYSA-N |
SMILES canonique |
[B](O)O.CC(C)(C)OC(=O)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


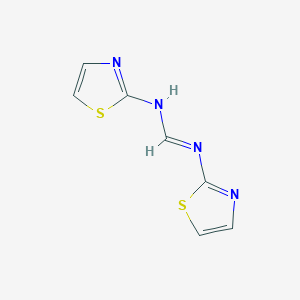

![8H-Indeno[1,2-d]oxazole,2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR)-](/img/structure/B12273194.png)
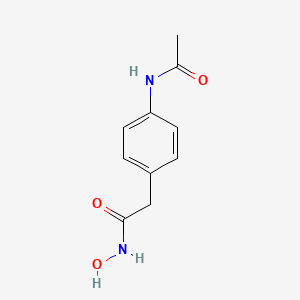
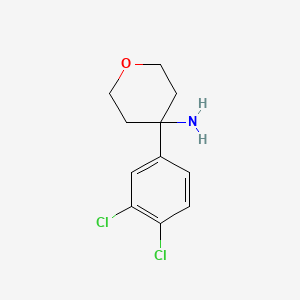
![2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline](/img/structure/B12273229.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12273230.png)
![N,N,6-trimethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273236.png)
![1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one](/img/structure/B12273242.png)
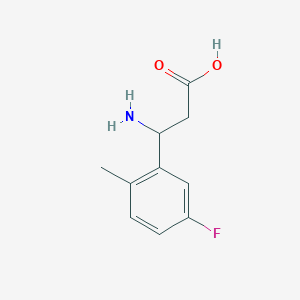
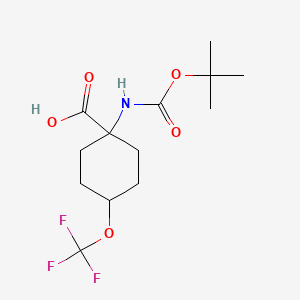
![methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B12273252.png)


